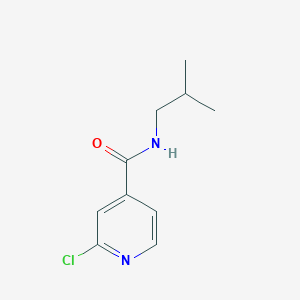
2-Chloro-N-isobutylisonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-isobutylisonicotinamide (INCB024360) is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the enzyme IDO1 (indoleamine 2,3-dioxygenase 1), which plays a crucial role in the regulation of the immune system.
Wirkmechanismus
IDO1 is an enzyme that is involved in the metabolism of tryptophan, an essential amino acid. The inhibition of IDO1 by 2-Chloro-N-isobutylisonicotinamide leads to the accumulation of tryptophan and the production of kynurenine, which has immunosuppressive effects. This results in the activation of the immune system and the suppression of tumor growth.
Biochemische Und Physiologische Effekte
2-Chloro-N-isobutylisonicotinamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In addition, it has been shown to increase the production of interferon-gamma, which is an important cytokine in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Chloro-N-isobutylisonicotinamide in lab experiments is its potency and selectivity. It has been shown to be a potent and selective inhibitor of IDO1, which makes it an ideal tool for studying the role of IDO1 in disease. However, one of the limitations of using 2-Chloro-N-isobutylisonicotinamide is its stability. It is prone to degradation in aqueous solutions, which can affect its activity.
Zukünftige Richtungen
There are several future directions for the study of 2-Chloro-N-isobutylisonicotinamide. One direction is the development of new analogs with improved stability and activity. Another direction is the investigation of the combination of 2-Chloro-N-isobutylisonicotinamide with other therapies, such as chemotherapy and immunotherapy, to improve their efficacy. Finally, the study of the role of IDO1 in other diseases, such as autoimmune diseases and infectious diseases, could lead to the development of new therapies.
Synthesemethoden
The synthesis of 2-Chloro-N-isobutylisonicotinamide involves the reaction of isobutyl isonicotinate with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-chloroaniline to give the final product. The synthesis has been reported in several research papers and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-isobutylisonicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor, anti-inflammatory, and immunomodulatory effects. The inhibition of IDO1 by 2-Chloro-N-isobutylisonicotinamide leads to the suppression of T-cell suppression and the activation of the immune system, which can be beneficial in the treatment of cancer and other diseases.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-methylpropyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-7(2)6-13-10(14)8-3-4-12-9(11)5-8/h3-5,7H,6H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNNEIJNGSZQHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=NC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-isobutylisonicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

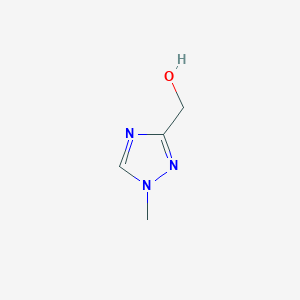
![(2'-Methyl[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B180216.png)

![(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate)](/img/structure/B180219.png)
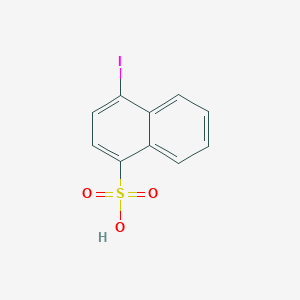
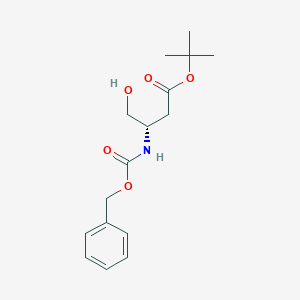
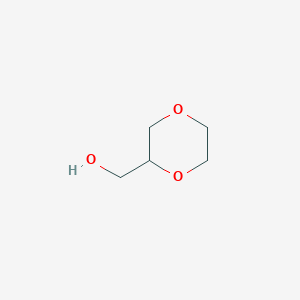
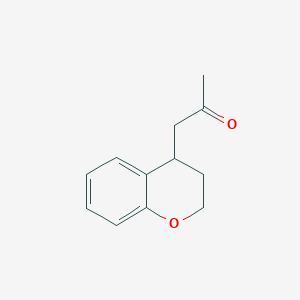
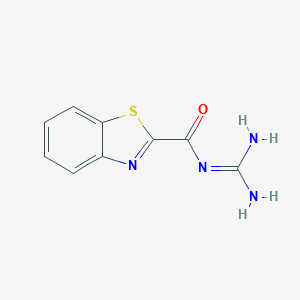
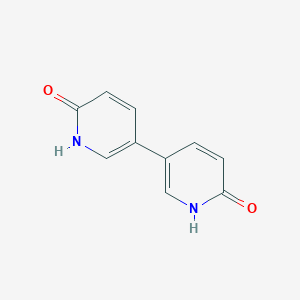
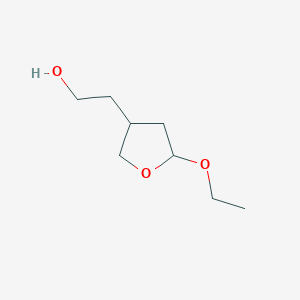
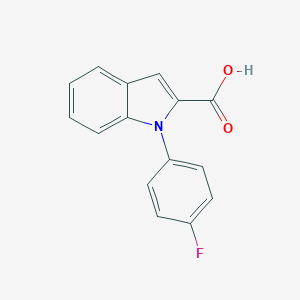
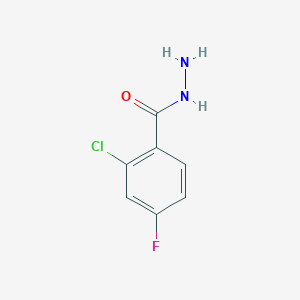
![2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B180238.png)